molecular formula C10H12N2O B1410940 [2-(But-2-ynyloxy)pyridin-4-yl]methylamine CAS No. 1936421-86-1

[2-(But-2-ynyloxy)pyridin-4-yl]methylamine

Cat. No.: B1410940
CAS No.: 1936421-86-1
M. Wt: 176.21 g/mol
InChI Key: AXVHCCINMKDMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(But-2-ynyloxy)pyridin-4-yl]methylamine: is a chemical compound with the molecular formula C10H12N2O. It has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a pyridine ring substituted with a but-2-ynyloxy group and a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(But-2-ynyloxy)pyridin-4-yl]methylamine typically involves the reaction of 2-(but-2-ynyloxy)pyridine with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(But-2-ynyloxy)pyridin-4-yl]methylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where the but-2-ynyloxy group or the methylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, [2-(But-2-ynyloxy)pyridin-4-yl]methylamine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential biological activity, including its effects on various cellular processes and its potential as a therapeutic agent.

Medicine: In medicine, this compound is explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets and pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [2-(But-2-ynyloxy)pyridin-4-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • [2-(But-2-ynyloxy)pyridin-3-yl]methylamine
  • [2-(But-2-ynyloxy)pyridin-5-yl]methylamine
  • [2-(But-2-ynyloxy)pyridin-6-yl]methylamine

Comparison: Compared to these similar compounds, [2-(But-2-ynyloxy)pyridin-4-yl]methylamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(2-but-2-ynoxypyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-3-6-13-10-7-9(8-11)4-5-12-10/h4-5,7H,6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVHCCINMKDMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(But-2-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 2
[2-(But-2-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 3
Reactant of Route 3
[2-(But-2-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 4
[2-(But-2-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 5
[2-(But-2-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 6
Reactant of Route 6
[2-(But-2-ynyloxy)pyridin-4-yl]methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.